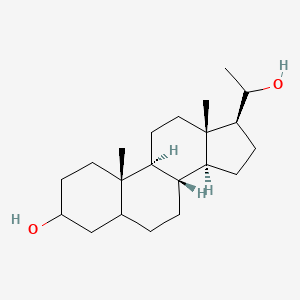

Allopregnane-3,20-diol

Description

Structure

3D Structure

Properties

CAS No. |

4479-11-2 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14?,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

YWYQTGBBEZQBGO-QARKZGPCSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

3 beta,20 alpha-dihydroxy-5 alpha-pregnane 5 alpha-pregnane-3 alpha,20 alpha-diol 5 beta-pregnane-3 alpha,20 alpha-diol 5beta-pregnane-3beta,20alpha-diol allopregnane-3 alpha,20 alpha-diol allopregnane-3,20-diol allopregnane-3,20-diol, (3alpha,20S)-isomer allopregnane-3,20-diol, (3alpha,5alpha-(20R))-isomer allopregnane-3,20-diol, (3alpha,5alpha-(20S))-isomer allopregnane-3,20-diol, (3alpha,5beta-(20R))-isomer allopregnane-3,20-diol, (3alpha,5beta-(20S))-isomer allopregnane-3,20-diol, (3beta,5alpha,20R)-isomer allopregnane-3,20-diol, (3beta,5alpha,20S)-isomer allopregnane-3,20-diol, (3beta,5beta,20R)-isomer allopregnane-3,20-diol, (3beta,5beta,20S)-isomer allopregnane-3,20-diol, (5alpha)-isome |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Regulation of Allopregnane 3,20 Diol

Enzymatic Pathways for Allopregnane-3,20-diol Synthesis

The synthesis of this compound is a multi-step process that begins with the precursor steroid, progesterone (B1679170). The primary pathway involves the sequential reduction of progesterone.

First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. nih.govnih.gov This irreversible reaction takes place at the endoplasmic reticulum. nih.gov Subsequently, 5α-DHP is reversibly reduced in the cytoplasm to allopregnanolone (B1667786) by 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov Finally, allopregnanolone is converted to 5α-pregnane-3α,20α-diol, a form of this compound, by the action of 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.gov

Several key enzymes are responsible for the synthesis of this compound. These belong to the aldo-keto reductase (AKR) superfamily and the 5α-reductase family.

5α-Reductase (SRD5A): This enzyme initiates the synthesis pathway by reducing the double bond of the progesterone A ring to produce 5α-DHP. researchgate.nettaylorandfrancis.com There are different isoforms of 5α-reductase, with SRD5A1 being a key player in the nervous system. taylorandfrancis.com

3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, primarily from the AKR1C family, catalyze the conversion of 5α-DHP to allopregnanolone. Specifically, AKR1C2 has a high affinity for this conversion. nih.govwikipedia.org In rodents, a single form of 3α-HSOR is expressed in the brain, which can either reduce 5α-DHP to allopregnanolone or oxidize allopregnanolone back to 5α-DHP, depending on the cellular environment. nih.gov

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme, also a member of the AKR family (specifically AKR1C1), is responsible for the final step in the synthesis of 5α-pregnane-3α,20α-diol from allopregnanolone. nih.govwikipedia.org

| Enzyme | Abbreviation | Function in this compound Synthesis | Subcellular Localization |

|---|---|---|---|

| 5α-Reductase | SRD5A | Converts Progesterone to 5α-DHP | Endoplasmic Reticulum nih.gov |

| 3α-Hydroxysteroid Dehydrogenase | 3α-HSD (e.g., AKR1C2) | Converts 5α-DHP to Allopregnanolone | Cytoplasm nih.govresearchgate.net |

| 20α-Hydroxysteroid Dehydrogenase | 20α-HSD (e.g., AKR1C1) | Converts Allopregnanolone to 5α-Pregnane-3α,20α-diol | Cytoplasm nih.gov |

The primary precursor for the biosynthesis of this compound is progesterone. The synthesis follows a specific sequence of intermediate steroids.

Progesterone: The initial substrate in the pathway.

5α-Dihydroprogesterone (5α-DHP): An intermediate formed from the reduction of progesterone by 5α-reductase. wikipedia.org It is also known as allopregnanedione. wikipedia.org

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): The direct precursor to 5α-pregnane-3α,20α-diol, formed by the action of 3α-HSD on 5α-DHP. nih.gov

| Precursor Steroid | Enzyme Acting On It | Product |

|---|---|---|

| Progesterone | 5α-Reductase | 5α-Dihydroprogesterone (5α-DHP) |

| 5α-Dihydroprogesterone (5α-DHP) | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Allopregnanolone |

| Allopregnanolone | 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | 5α-Pregnane-3α,20α-diol |

This compound Catabolism and Inactivation Pathways

The biological activity of this compound is terminated through enzymatic degradation and subsequent conjugation and elimination from the body.

The catabolism of this compound involves the reversal of its synthesis pathway. The enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR), which is a microsomal short-chain dehydrogenase/reductase, can oxidize allopregnanolone back to 5α-DHP. researchgate.net This oxidative activity is NAD+-dependent. researchgate.net While direct degradation pathways for this compound are less detailed, the inactivation of its precursor, allopregnanolone, is a key regulatory point. AKR1C1 can inactivate allopregnanolone by reducing it to 5α-pregnane-3α,20α-diol. wikipedia.org

To facilitate excretion, this compound and its metabolites undergo phase II metabolism, primarily through glucuronidation and sulfation. These conjugation reactions increase the water solubility of the steroid, allowing for its elimination via urine or feces.

Glucuronidation: This process involves the attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov Pregnanediol glucuronide is a major metabolite of progesterone, indicating that this is a significant elimination pathway for related compounds. wikipedia.org

Sulfation: The addition of a sulfate (B86663) group is another important conjugation reaction. Sulfated steroids, such as pregnanediol disulfate, have been identified as metabolites. nih.gov For some neuroactive steroids, sulfation can reverse their biological activity. nih.gov

Tissue-Specific and Subcellular Localization of this compound Metabolism

The enzymes involved in the metabolism of this compound are expressed in various tissues throughout the body, with distinct subcellular localizations.

The synthesis of allopregnanolone, the precursor to this compound, occurs in both classical steroidogenic tissues like the adrenal glands, ovaries, and testes, as well as non-classical tissues such as the brain, liver, and skin. nih.govnih.gov The enzymes 5α-reductase and 3α-HSD are co-localized in glutamatergic and GABAergic neurons of the cerebral cortex, hippocampus, amygdala, and thalamus. nih.gov

The subcellular localization of these enzymes is critical for their function. 5α-reductase is an integral membrane protein located in the endoplasmic reticulum. nih.gov In contrast, the 3α-HSDs that convert 5α-DHP to allopregnanolone are primarily cytosolic enzymes. nih.govresearchgate.net The oxidative 3α-HSD activity that converts allopregnanolone back to 5α-DHP is associated with the microsomal fraction. researchgate.net The enzymes responsible for glucuronidation, the UGTs, are also primarily located in the liver. wikipedia.org

| Enzyme/Process | Tissue Distribution | Subcellular Localization |

|---|---|---|

| 5α-Reductase | Brain, Liver, Skin, Reproductive Tissues nih.gov | Endoplasmic Reticulum nih.gov |

| 3α-HSD (reductive) | Brain, Liver, Reproductive Tissues nih.govnih.gov | Cytosol nih.govresearchgate.net |

| 3α-HSD (oxidative) | Brain researchgate.net | Microsomes researchgate.net |

| 20α-HSD | Ovary, Adrenals, Kidneys, Brain wikipedia.org | Cytosol |

| Glucuronidation (UGTs) | Liver, Intestine, Kidneys, Brain wikipedia.org | Endoplasmic Reticulum |

Hormonal and Environmental Regulation of this compound Levels

The biosynthesis, metabolism, and consequently the circulating and tissue levels of this compound are subject to a complex array of regulatory influences. These include endogenous hormonal fluctuations and external environmental factors, primarily stress. The interplay of these factors dictates the precise physiological concentrations of this neurosteroid, which is crucial for its biological activity.

Endocrine Influences on this compound Synthesis and Breakdown

The production of this compound is intrinsically linked to the levels of its precursor, progesterone. As such, endocrine events that modulate progesterone synthesis and release have a direct impact on the availability of substrate for the enzymes that synthesize this compound.

The menstrual cycle in females is a primary example of endocrine influence. During the luteal phase, there is a significant surge in progesterone production by the corpus luteum. This leads to a corresponding increase in the levels of progesterone metabolites, including allopregnanolone and, by extension, this compound. Studies have demonstrated that the concentrations of progesterone and its 5α-reduced metabolites are significantly higher in the luteal phase compared to the follicular phase of the menstrual cycle.

In postmenopausal women, the cessation of ovarian steroidogenesis leads to a significant decrease in the circulating levels of progesterone and its metabolites. Brain concentrations of progesterone, 5α-DHP, and allopregnanolone have been found to be significantly lower in postmenopausal women compared to fertile women in their luteal phase nih.gov.

Furthermore, the administration of gonadotropin-releasing hormone (GnRH) has been shown to stimulate an increase in serum allopregnanolone and progesterone, indicating that the hypothalamic-pituitary-gonadal (HPG) axis plays a important role in regulating the production of these neurosteroids. Conversely, the suppression of adrenal steroidogenesis through the administration of dexamethasone leads to a marked reduction in serum allopregnanolone levels, highlighting the contribution of the adrenal glands to the circulating pool of these compounds.

The following table illustrates the typical fluctuations of a related progesterone metabolite, allopregnanolone, during the menstrual cycle, which is expected to correlate with the levels of this compound.

| Menstrual Cycle Phase | Relative Allopregnanolone Levels |

|---|---|

| Follicular Phase | Low |

| Luteal Phase | High |

| Postmenopause | Very Low |

Stress-Induced Modulations of this compound Homeostasis

Acute and chronic stress are potent modulators of neurosteroid levels, including those of this compound. The activation of the hypothalamic-pituitary-adrenal (HPA) axis in response to a stressor triggers the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which in turn stimulate the adrenal glands to produce glucocorticoids and other steroids.

Research has shown that acute stress can lead to a rapid increase in the brain and plasma concentrations of allopregnanolone nih.gov. This increase is believed to be a compensatory mechanism to counteract the excitatory effects of stress and restore homeostasis, in part through the potentiation of GABAergic inhibition. Given that this compound is a metabolite of allopregnanolone, its levels are also likely to rise in response to acute stress.

The neurosteroid 5 alpha-pregnane-3 alpha, 21-diol-20-one (THDOC), a related compound, has been shown to attenuate mild stress-induced increases in plasma corticosterone, suggesting a role for these neurosteroids in the negative feedback regulation of the HPA axis nih.gov. Allopregnanolone itself has been demonstrated to negatively modulate HPA axis activity, facilitating the recovery from stress wikipedia.org.

Chronic stress, however, can have different effects. Prolonged exposure to stressors can lead to a dysregulation of the HPA axis and may result in blunted neurosteroid responses. This can have significant implications for mood and cognitive function.

The following table summarizes the general effects of stress on the levels of the closely related neurosteroid, allopregnanolone.

| Stress Type | Effect on Allopregnanolone Levels |

|---|---|

| Acute Stress | Increase |

| Chronic Stress | Potential for Dysregulation (Increase or Decrease) |

Age-Related Changes in this compound Dynamics

The aging process is associated with significant changes in the endocrine system, which in turn affects the production and metabolism of neurosteroids like this compound. In men, a notable age-related decrease in serum allopregnanolone levels has been observed. This decline may be linked to the age-associated decrease in testosterone and DHEA levels.

In contrast, studies in women have not shown a significant age-related decrease in serum allopregnanolone, with levels remaining relatively stable from the follicular phase of fertile years into postmenopause. This suggests that the primary determinant of allopregnanolone levels in women is ovarian activity rather than age itself.

Animal studies have provided more detailed insights into age-related changes in neurosteroidogenic enzymes. For instance, in rats, an age-related increase in progesterone 5α-reductase activity has been observed in the cortex of both male and female rats nih.gov. At the same time, 3α-hydroxysteroid dehydrogenase (3α-HSD) activity remained constant with age nih.gov. These changes in enzyme activity could lead to altered ratios of progesterone metabolites with age, potentially impacting neuronal function.

A study in male rats showed that while allopregnanolone content decreased significantly with age in the brain cortex and pituitary, it increased in the testes, adrenals, and serum nih.gov. These tissue-specific changes highlight the complexity of age-related effects on neurosteroid homeostasis.

The table below provides a summary of observed age-related changes in the related neurosteroid, allopregnanolone, in male rats.

| Tissue | Age-Related Change in Allopregnanolone |

|---|---|

| Brain Cortex | Decrease |

| Pituitary | Decrease |

| Testes | Increase |

| Adrenals | Increase |

| Serum | Increase |

Molecular and Cellular Mechanisms of Allopregnane 3,20 Diol Action

Allopregnane-3,20-diol Effects on Other Neurotransmitter Systems

While the interaction with GABA-A receptors is the most studied mechanism, the influence of neurosteroids can extend to other signaling systems.

The direct interaction between this compound and the N-methyl-D-aspartate (NMDA) type of glutamate (B1630785) receptors is not well-characterized in the scientific literature. ucl.ac.uk Other neurosteroids are known to modulate NMDA receptor function; for instance, pregnenolone (B344588) sulfate (B86663) has been reported to enhance excitatory actions at the NMDA receptor. oup.com However, specific data detailing a direct modulatory role for this compound at NMDA receptors are currently lacking.

There is limited evidence from current research to establish a direct modulatory effect of this compound on the serotonergic or noradrenergic systems. Some studies note that neuroactive steroids, including allopregnanediol, are secreted during the stress response, a process that involves both the GABAergic and monoaminergic systems, but a direct mechanistic link or interaction has not been clearly defined. healthstudiescollegium.org Pharmacometabolomic studies in humans have not identified significant correlations between this compound and markers of serotonin (B10506) or norepinephrine (B1679862) function under the conditions studied. researchgate.net

Intracellular Signaling Pathways Modulated by this compound

This compound, an endogenous neurosteroid and a metabolite of progesterone (B1679170), exerts its influence on cellular function through multiple intracellular signaling pathways. wikipedia.org These actions can be broadly categorized as genomic, involving the regulation of gene expression, and non-genomic, which are rapid effects mediated at the cell membrane. As a signaling molecule within the nervous system, it is part of a class of compounds that can act as neurohormones, neuromodulators, and even neurotrophic factors. frontiersin.org Its ability to interact with both nuclear and membrane-bound receptors allows it to modulate a wide array of physiological processes. One of its identified intracellular targets is the pregnane (B1235032) X receptor (PXR), a nuclear receptor that, when activated, controls the transcription of genes involved in metabolism and inflammation. wikipedia.org

Gene Expression Regulation by this compound

The genomic actions of this compound contribute to its role in cellular regulation. It has been identified as an agonist of the human pregnane X receptor, directly linking it to the regulation of gene transcription. wikipedia.org The activation of this receptor influences the expression of genes crucial for the metabolism of various substances.

Furthermore, the metabolic relationship of this compound to other steroids is central to its mechanism of action. Steroid hormones are known to regulate gene transcription by binding to intracellular receptors. ucl.ac.uk Research on its precursor, allopregnanolone (B1667786), and other related compounds provides insight into these pathways. For instance, studies on neural progenitor cells have demonstrated that while the precursor allopregnanolone promotes the expression of genes that advance mitosis, such as cyclin B and PCNA, this compound itself was found to induce a significant decrease in cellular proliferation, suggesting it regulates cell-cycle genes differently. jneurosci.org This indicates that this compound can have distinct and sometimes opposing effects on gene expression compared to its metabolic relatives. jneurosci.org In some cellular contexts, progesterone and its metabolites have been shown to reduce the production of inflammatory cytokines like TNF-α and IFN-γ in T cells, an effect mediated through the regulation of gene expression. nih.gov

Neurotrophic Factor Modulation by this compound

Neurosteroids are increasingly recognized for their interplay with neurotrophic factors, which are essential for neuronal survival, growth, and plasticity. frontiersin.org Investigations into stress models suggest a link between neurosteroid biosynthesis and the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov Specifically, the precursor to this compound, allopregnanolone, has been shown to regulate the expression of neurotrophic factors. nih.gov Reductions in circulating levels of allopregnanolone have been correlated with lower levels of BDNF in both the brain and the periphery. nih.gov

Emerging evidence also indicates that neurosteroids, as a class, can modulate both pro- and anti-inflammatory pathways that are critical in neuropsychiatric conditions. nih.gov These pathways are often intertwined with the function of neurotrophic factors like BDNF. nih.gov While direct studies detailing the specific modulation of neurotrophic factors by this compound are limited, its position as a key metabolite of allopregnanolone places it within this important regulatory axis. The potential for neurosteroids to influence neuronal health via enhancement of protective pathways, including those involving neurotrophic factors, is an area of active research. nih.govjneurosci.org

Non-Genomic Actions of this compound

In addition to its genomic effects, this compound elicits rapid, non-genomic actions primarily through the allosteric modulation of membrane-bound neurotransmitter receptors. frontiersin.org The most well-characterized of these actions is its interaction with the GABA-A receptor, the primary receptor for the main inhibitory neurotransmitter in the central nervous system. frontiersin.org

This compound acts as a positive allosteric modulator of the GABA-A receptor. dovepress.com It has been found to behave like a partial agonist at an allosteric site on this receptor complex. wikipedia.org By binding to a site distinct from those of GABA, benzodiazepines, or barbiturates, it enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. dovepress.comdiva-portal.org This modulation of GABA-A receptors allows neurosteroids like this compound to rapidly alter neuronal excitability. nih.gov This mechanism underlies many of the observed physiological effects of neurosteroids, including their influence on mood and seizure susceptibility. frontiersin.orgnih.gov

Structure-Activity Relationships of this compound Analogs for Receptor Binding and Modulation

The biological activity of this compound and its analogs is highly dependent on their specific molecular structure. The relationship between stereochemistry and functional groups dictates their binding affinity and efficacy at receptors, particularly the GABA-A receptor.

Key structural features determining activity include:

The 3-Position Hydroxyl Group : A hydroxyl group at the 3α-position is a critical requirement for potent positive modulatory activity at the GABA-A receptor. diva-portal.orgnih.gov Its stereoisomer, the 3β-hydroxy group, typically results in compounds that are either much weaker, inactive, or act as antagonists at the receptor. diva-portal.org

The C20-Position : The nature of the substituent at the C20 position significantly influences activity. The precursor, allopregnanolone, has a 20-ketone group and is a potent modulator. diva-portal.org this compound possesses a 20α-hydroxyl group, which generally results in reduced potency, classifying it as a partial agonist. wikipedia.org

Other Modifications : Synthetic modifications can further alter activity. For example, methylation at the 3-position, as seen in the analog ganaxolone, prevents metabolic transformation and reduces the development of tolerance. dovepress.com Introducing polar groups at other positions, such as 16α, has been explored as a strategy to increase water solubility. researchgate.net

The following table summarizes the structure-activity relationships for several pregnane steroid analogs concerning their interaction with the GABA-A receptor.

| Compound/Analog | Key Structural Feature | Effect on GABA-A Receptor Activity | Reference |

|---|---|---|---|

| Allopregnanolone | 5α-pregnane with 3α-OH and 20-ketone | Potent positive allosteric modulator (full agonist activity). | diva-portal.org |

| Allopregnane-3α,20α-diol | 5α-pregnane with 3α-OH and 20α-hydroxyl | Positive allosteric modulator (partial agonist activity). | wikipedia.org |

| Pregnanolone | 5β -pregnane with 3α-OH and 20-ketone | Positive allosteric modulator; generally less potent than its 5α-isomer (allopregnanolone). | nih.gov |

| Epiallopregnanolone | 5α-pregnane with 3β -OH and 20-ketone | Acts as a GABA-A receptor antagonist or has weak activity. | diva-portal.org |

| Ganaxolone | Synthetic 3β-methylated analog of allopregnanolone | Positive allosteric modulator; methylation prevents metabolism and tolerance. | dovepress.com |

Neurobiological and Behavioral Effects of Allopregnane 3,20 Diol in Preclinical Models

Effects of Allopregnane-3,20-diol on Neurotransmission and Synaptic Plasticity in Animal Models

This compound is recognized as a metabolite of progesterone (B1679170) and is known to interact with the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission. lookchem.comnih.gov The GABA-A receptor is crucial for regulating neuronal excitability and is implicated in processes like learning, memory, and synaptic plasticity. mdpi.com

Studies have shown that neurosteroids, including metabolites of progesterone, can modulate synaptic and extrasynaptic GABA-A receptors. nih.gov This modulation can influence neuronal excitability and the plasticity of GABAergic synapses. nih.govucl.ac.uk For instance, some pregnane (B1235032) steroids enhance GABA-A receptor function, leading to an increase in the inhibitory effects of GABA. nih.govfrontiersin.org This potentiation of GABAergic transmission is a key mechanism through which these neurosteroids can influence brain function. mdpi.com

Research on related neurosteroids has provided insights into potential mechanisms. For example, allopregnanolone (B1667786), the precursor to this compound, has been shown to improve the expression of hippocampal synaptophysin, a protein involved in synaptic plasticity, in a rat model of metabolic syndrome. mdpi.com While direct evidence for this compound's specific effects on synaptic proteins like synaptophysin and GAP-43 is still emerging, its role as a GABA-A receptor modulator suggests it could influence synaptic plasticity. mdpi.com The complex interplay between neurosteroids and neurotransmitter systems like the GABAergic and glutamatergic systems highlights the potential for this compound to affect synaptic function and plasticity. nih.govmdpi.com

This compound and Neurogenesis in Preclinical Models

Research into the direct effects of this compound on neurogenesis is still developing. However, studies on its precursor, allopregnanolone, provide a strong indication of its potential role in this process. Allopregnanolone has been shown to promote the proliferation of neuroprogenitor cells in both rat and human cell cultures. nih.gov This suggests a potential for neurosteroids in this class to stimulate the creation of new neurons. nih.gov

In preclinical studies, allopregnanolone has been linked to increased neurogenesis, particularly in the hippocampus. nih.gov This effect is often associated with an increase in brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal growth and survival. nih.gov Animal models of depression have shown that decreased levels of allopregnanolone are correlated with reduced BDNF and impaired neurogenesis. nih.gov

The mechanism behind this pro-neurogenic effect appears to involve the modulation of GABA-A receptors, which can, in turn, influence intracellular signaling pathways that promote cell proliferation. nih.govnih.gov For instance, allopregnanolone-induced proliferation of neural stem cells was found to be linked to an increase in intracellular calcium via GABA-A receptor activation. nih.gov Given that this compound is a metabolite of allopregnanolone, it is plausible that it may share or contribute to these neurogenic properties.

Neuroprotective and Anti-inflammatory Properties of this compound in In Vitro and In Vivo Models

This compound is suggested to possess neuroprotective and anti-inflammatory properties, largely inferred from the actions of its parent compound, allopregnanolone. Allopregnanolone has demonstrated the ability to protect neurons from damage and degeneration in preclinical studies, making it a subject of interest for neurodegenerative conditions. lookchem.com

In various animal models of central nervous system (CNS) disorders, such as multiple sclerosis, the administration of allopregnanolone has been shown to lessen neurobehavioral deficits, neuropathology, and inflammation. nih.govnih.gov This neuroprotective effect is thought to be mediated, in part, through its interaction with GABA-A receptors expressed on both neurons and glial cells, which are key players in neuroinflammation. nih.govnih.gov Glial cells, including astrocytes and microglia, are instrumental in the brain's inflammatory response, and their modulation by neurosteroids can impact the production of inflammatory mediators. diva-portal.org

Furthermore, allopregnanolone has been observed to reduce blood-brain barrier dysfunction following ischemic events in animal models. nih.gov The blood-brain barrier is critical in regulating the entry of immune cells into the CNS, and its preservation can limit neuroinflammation. nih.gov While direct studies on this compound are limited, its structural relationship to allopregnanolone suggests it may contribute to these neuroprotective and anti-inflammatory effects.

| Model | Compound | Observed Effects | Reference |

|---|---|---|---|

| Animal Model of Multiple Sclerosis | Allopregnanolone | Ameliorated neurobehavioral deficits, neuropathology, and CNS inflammation. | nih.govnih.gov |

| In Vitro and In Vivo Parkinson's Disease Models | Myracrodruon urundeuva extracts (containing bioactive polyphenols) | Demonstrated neuroprotective properties. | scholars.direct |

| Animal Model of Focal Ischemia | Progesterone and Allopregnanolone | Reduced blood-brain barrier dysfunction. | nih.gov |

| In Vitro Glial Cell Cultures | Allopregnanolone | Modulated glial cell physiology, including proliferation and survival. | nih.gov |

This compound Modulation of Stress Response Systems in Animal Models

This compound is thought to play a role in modulating the body's response to stress, primarily through its interaction with the GABAergic system. The central nervous system's response to stress involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system. mdpi.comnih.gov Neurosteroids, including metabolites of progesterone like allopregnanolone and by extension this compound, are potent modulators of GABA-A receptors, which are crucial for regulating neuronal excitability within stress-related neural circuits. frontiersin.org

In preclinical models, exposure to chronic stress has been shown to alter the levels of neurosteroids in the brain, which can in turn affect mood and behavior. nih.gov For instance, rodent models of depression induced by stress show a consistent decrease in allopregnanolone levels in limbic brain areas. nih.gov This suggests that a reduction in the GABAergic modulation by these neurosteroids may contribute to the neurobiological changes seen in stress-related disorders.

The anxiolytic-like effects of allopregnanolone, the precursor to this compound, are well-documented in animal models of anxiety. nih.gov These effects are believed to be mediated by the potentiation of GABA-A receptor function, which helps to dampen the neuronal over-activity associated with stress and anxiety. nih.gov By influencing the primary inhibitory neurotransmitter system in the brain, this compound may help to regulate the physiological and behavioral responses to stressful stimuli.

| Animal Model | Stressor | Observed Effects on Neurosteroids/Behavior | Reference |

|---|---|---|---|

| Rodents | Social Isolation, Chronic Unpredictable Stress | Decreased allopregnanolone levels in limbic brain areas. | nih.gov |

| Rats | Geller-Seifter Conflict Paradigm | Allopregnanolone produced significant anxiolytic-like effects. | nih.gov |

| Mice | Chronic Corticosterone Administration | Induced anxiety/depression-like changes in behavior. | nih.gov |

| Rodents | Various Chronic Stressors | Alterations in HPA axis and autonomic nervous system function. | nih.gov |

Behavioral Phenotypes Associated with this compound Manipulation in Animal Models

This compound is thought to possess anxiolytic-like properties, a characteristic largely attributed to its action as a positive allosteric modulator of the GABA-A receptor. lookchem.com Preclinical studies using various animal models of anxiety have provided evidence for the anxiety-reducing effects of related neurosteroids.

In one key study, the parent compound allopregnanolone was shown to produce significant anxiolytic-like effects in rats tested in the Geller-Seifter conflict paradigm. nih.gov This effect was reversed by a benzodiazepine (B76468) receptor inverse agonist, indicating that the stimulation of the chloride channel in GABA-A receptors is a crucial part of its mechanism. nih.gov However, the effect was not blocked by the benzodiazepine receptor antagonist flumazenil, suggesting that allopregnanolone does not act directly at the benzodiazepine binding site. nih.gov

Further research has demonstrated that the anxiolytic-like effects of allopregnanolone can vary depending on the specific brain region where it is administered, with the amygdala, medial prefrontal cortex, and hippocampus being key areas implicated in anxiety regulation. nih.gov These findings underscore the importance of the GABAergic system in mediating anxiety and suggest that this compound, as a metabolite of allopregnanolone, may contribute to these anxiolytic-like behavioral outcomes.

Emerging evidence from preclinical models suggests that this compound may have antidepressant-like effects. This is largely based on studies of its precursor, allopregnanolone, which has shown promise in animal models of depression. nih.gov

In rodent models of depression, such as the forced swim test, the administration of allopregnanolone has been found to reduce depressive-like behaviors. nih.gov These behavioral improvements are often associated with neurobiological changes, including the restoration of neurogenesis in the hippocampus and an increase in the levels of brain-derived neurotrophic factor (BDNF). nih.gov Notably, a decrease in allopregnanolone levels has been observed in the brains of rodents subjected to stress-induced depression models. nih.gov

Selective serotonin (B10506) reuptake inhibitors (SSRIs), a common class of antidepressants, have been shown to increase the levels of allopregnanolone in the brain, suggesting that the neurosteroidogenic properties of these drugs may contribute to their therapeutic effects. nih.gov This link between allopregnanolone, neurogenesis, and antidepressant-like behavior in animal models provides a strong rationale for investigating the potential role of its metabolite, this compound, in the treatment of depressive disorders.

This compound Effects on Cognitive Function and Memory

Current scientific literature available through extensive searches of preclinical studies does not provide specific data on the direct effects of this compound on cognitive function and memory. Research has predominantly focused on its precursor, the neurosteroid allopregnanolone, which has been investigated for its more potent biological activities. Therefore, detailed research findings and data tables for this compound in this area cannot be provided.

Influence of this compound on Seizure Susceptibility

The influence of this compound on seizure susceptibility is understood primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. Preclinical research indicates that the effects are highly dependent on the specific stereoisomer of the compound, with most studies focusing on 5α-pregnan-3α,20α-diol , a metabolite of the more potent anticonvulsant neurosteroid, allopregnanolone. wikipedia.orgnih.gov

Research has demonstrated that 5α-pregnan-3α,20α-diol acts as a positive allosteric modulator of the GABA-A receptor, meaning it can enhance the receptor's response to GABA. wikipedia.orgnih.gov However, its efficacy and potency are significantly lower than its parent compound, allopregnanolone. nih.govnih.gov

Key findings from preclinical in vitro models reveal that:

The conversion of the 20-ketone group on allopregnanolone to a 20α-hydroxy group, which forms 5α-pregnan-3α,20α-diol, results in a reduction in its potency and a decrease in the maximal enhancement of the GABA-evoked current. nih.gov

Studies using rat cortical synaptoneurosomes showed that the maximum potentiation of GABA-stimulated chloride ion uptake by 5α-pregnan-3α,20α-diol was significantly less than that produced by allopregnanolone. nih.gov This finding has led to the characterization of 5α-pregnan-3α,20α-diol as a partial agonist at the neurosteroid binding site of the GABA-A receptor complex, in contrast to allopregnanolone which acts as a full agonist. nih.gov

As a partial agonist, 5α-pregnan-3α,20α-diol can antagonize the effects of the full agonist allopregnanolone in a dose-dependent manner. nih.gov This suggests that its presence could potentially reduce the anticonvulsant efficacy of allopregnanolone.

The modulatory effect of 5α-pregnan-3α,20α-diol is also influenced by the subunit composition of the GABA-A receptor. While the maximal effect of the steroid is not affected by the alpha subtype, receptors containing the α2 subunit show a modest (approximately 6-fold) decrease in potency for the steroid compared to those containing α1 or α3 subunits. nih.gov This differential activity may contribute to distinct behavioral actions. nih.gov

While these findings suggest that this compound has the mechanistic potential to influence seizure susceptibility, its significantly lower potency and partial agonist activity compared to allopregnanolone indicate it is a much weaker anticonvulsant agent.

Table 1: Comparative Effects of this compound Isomers on GABA-A Receptor Function in Preclinical In Vitro Models

| Compound | Model System | Key Finding | Implication for Seizure Susceptibility | Citation |

| 5α-Pregnan-3α,20α-diol | Rat cortical synaptoneurosomes | Acts as a partial agonist; produces significantly less potentiation of GABA-stimulated chloride uptake compared to allopregnanolone. Can antagonize the effect of allopregnanolone. | Weaker anticonvulsant effect than allopregnanolone; may reduce the efficacy of more potent neurosteroids. | nih.gov |

| 5α-Pregnan-3α,20α-diol | Xenopus oocytes expressing human recombinant GABA-A receptors | Reduction of the 20-ketone group (from allopregnanolone) to a 20α-hydroxy group reduces potency and maximal enhancement of GABA-evoked current. | Weaker anticonvulsant properties compared to its precursor. | nih.gov |

| 5α-Pregnan-3α,20α-diol | Xenopus oocytes expressing different α-subunits | Shows a ~6-fold decrease in potency for α2-containing receptors compared to α1 and α3. | Subunit-dependent modulation may lead to specific behavioral outcomes. | nih.gov |

Role of Allopregnane 3,20 Diol in Physiological and Pathophysiological Processes Preclinical Focus

Allopregnane-3,20-diol in Neurodevelopmental Processes in Animal Models

Neurosteroids are crucial for the proper development of the central nervous system. Allopregnanolone (B1667786) (APα), a closely related neurosteroid to this compound, is known to be synthesized in the central nervous system during the embryonic period, reaching its highest levels in late gestation. jneurosci.org It plays a role in regulating neurogenesis, neuron survival, migration, and the stabilization of synapses. childrensnational.org

Preclinical studies using rodent models have demonstrated the importance of these neurosteroids in brain development. In one mouse model, a specific loss of placental allopregnanolone was shown to disrupt early cortical development. childrensnational.org This disruption led to long-term neurological consequences, including increased anxiety, reduced sociability, and impaired cognitive function in adulthood. childrensnational.org Furthermore, research has shown that allopregnanolone can promote the proliferation of both rodent and human neural progenitor cells, highlighting its fundamental role in building the nervous system. jneurosci.org Animal models are considered invaluable for investigating the mechanisms of neurodevelopmental disorders, offering insights that are not possible to obtain from human studies. nih.gov While animal models cannot perfectly replicate human conditions, they allow for the study of brain development, neurogenesis, and synaptogenesis. nih.gov

The use of various animal models, including rodents, zebrafish, and fruit flies, is central to understanding the genetic and molecular underpinnings of neurodevelopmental disorders. frontiersin.org These models allow researchers to study behavioral deficits related to cognitive impairments, learning, memory, and hyperactivity. frontiersin.org

This compound in Reproductive Physiology (Preclinical Models)

As a metabolite of progesterone (B1679170), this compound levels and effects are closely tied to reproductive processes, including pregnancy and the cyclical nature of the female reproductive cycle.

During pregnancy, the placenta becomes a critical source of hormones, including progesterone and its metabolites. childrensnational.org Studies in rats have shown that the concentrations of pregnane (B1235032) steroids, including progesterone and its metabolite allopregnanolone, increase dramatically in the brain during pregnancy. nih.gov

In the cerebral cortex of pregnant rats, progesterone concentration was found to be nine times higher on day 10 of pregnancy and twelve times higher on day 15 compared to levels during the estrus phase. nih.gov These elevated levels were maintained until just before delivery, at which point they returned to control values. nih.gov This suggests a significant role for these neurosteroids in maintaining the physiological state of pregnancy, potentially through their modulatory effects on the central nervous system. The immunomodulatory effect of progesterone during pregnancy is linked to maintaining immune tolerance. nih.gov

Table 1: Changes in Progesterone Concentration in Rat Cerebral Cortex During Pregnancy Data extracted from a study on Sprague-Dawley rats, comparing levels to the estrus phase.

| Stage of Pregnancy | Fold Increase vs. Estrus Phase |

| Day 10 | ~9-fold |

| Day 15 | ~12-fold |

| Day 19 | ~10-fold |

| Day 21 (Pre-delivery) | Return to control levels |

| Source: nih.gov |

The estrous cycle in rodents, which is analogous to the human menstrual cycle, involves significant, regular fluctuations in sex hormones like estrogen and progesterone. frontiersin.orgqueensu.ca These hormonal changes, in turn, affect the levels of progesterone metabolites such as allopregnanolone. conductscience.com The rat estrous cycle is typically divided into four stages: proestrus, estrus, metestrus, and diestrus. queensu.caanimal-reproduction.org

Research in mice has shown that during the diestrus phase, when progesterone levels are naturally high, there are corresponding changes in brain neurosteroid levels that can influence behavior. nih.govresearchgate.net In a study on mice that experienced early-life adversity (ELA), researchers found that during diestrus, the ELA mice exhibited increased avoidance behavior. nih.gov This behavioral change was linked to altered neurosteroid signaling in the ventral hippocampus; specifically, these mice had higher levels of progesterone but lower levels of its metabolite allopregnanolone in this brain region compared to control mice. nih.gov This suggests that the conversion of progesterone to its metabolites is a critical factor in regulating anxiety-like behaviors across the estrous cycle. biorxiv.org

Reproductive experience itself can also alter these dynamics. A study comparing nulliparous (no prior pregnancies) and primiparous (one prior pregnancy) rats found that estrous cycle-related changes in anxiety-like behavior were attenuated in the mothers. nih.gov

Table 2: Estrous Cycle Phases and Associated Hormonal/Behavioral Observations in Rodent Models

| Estrous Cycle Phase | Typical Hormonal State (Progesterone) | Key Research Findings in Animal Models |

| Proestrus | Levels begin to surge in the afternoon in rats. frontiersin.org | Characterized by nucleated epithelial cells in vaginal smears. frontiersin.org |

| Estrus | Low progesterone. researchgate.net | In mice, this phase is considered similar to the perimenstrual phase in humans. researchgate.net |

| Metestrus | Declining progesterone. | A transitional phase where leukocytes begin to appear. animal-reproduction.org |

| Diestrus | High progesterone. nih.govresearchgate.net | Mice with early-life stress show increased avoidance behavior and altered hippocampal progesterone/allopregnanolone balance. nih.gov |

| Sources: frontiersin.organimal-reproduction.orgnih.govresearchgate.net |

This compound in Neurological and Psychiatric Disease Models

The ability of this compound and related neurosteroids to modulate brain function makes them relevant to the study of various neurological and psychiatric disorders.

Neurosteroids that positively modulate GABA-A receptors, the main inhibitory receptors in the brain, are recognized as powerful anticonvulsants. nih.gov Preclinical studies have extensively demonstrated that progesterone and its metabolites, like allopregnanolone, can suppress seizures in a wide range of animal models. nih.gov These neurosteroids provide protection against seizures induced by chemical convulsants such as pentylenetetrazol and bicuculline, and are also effective in models of temporal lobe epilepsy (pilocarpine-induced seizures) and in kindled animals. nih.gov

The seizure threshold, or the minimum stimulus required to induce a seizure, can be influenced by fluctuating levels of endogenous neurosteroids. sgul.ac.uk Research in animal models suggests that seizure susceptibility decreases when neurosteroid levels are high and increases when they are withdrawn. nih.gov This is particularly relevant to catamenial epilepsy, a condition where seizure frequency increases in relation to the menstrual cycle. nih.gov In a rodent model of catamenial epilepsy, progesterone withdrawal or treatment with finasteride (B1672673) (which blocks the production of allopregnanolone) was shown to worsen seizures. nih.gov

Table 3: Anticonvulsant Effects of Allopregnanolone-like Neurosteroids in Preclinical Models

| Seizure Model | Description | Effect of Neurosteroids |

| Pentylenetetrazol (PTZ)-induced | Chemically-induced seizures via GABA-A receptor antagonism. | Protective/Anticonvulsant. nih.gov |

| Bicuculline-induced | Chemically-induced seizures via GABA-A receptor antagonism. | Protective/Anticonvulsant. nih.gov |

| Pilocarpine-induced | Model for limbic or temporal lobe seizures. | Effective against seizures. nih.gov |

| Kindling | Repeated sub-convulsive stimuli lead to a permanent state of seizure susceptibility. | Effective against seizures. nih.gov |

| Source: nih.gov |

Animal models are essential for studying the underlying biology of mood disorders like depression and anxiety. jocpr.com Common models include the forced swim test and tail suspension test, which measure behavioral despair, and the elevated plus-maze, which assesses anxiety-like behavior. nih.govnih.gov

Stress is a major factor in the development of mood disorders. nih.gov In animal models, exposure to stressors like unpredictable chronic mild stress (UCMS) or early-life stress (maternal separation) can induce anxiety- and depressive-like behaviors. nih.govmdpi.com The neurobiological response to stress involves neurosteroids. Studies in mice have shown that early-life adversity can lead to increased anxiety-like behavior specifically during the diestrus phase of the estrous cycle, a phenomenon linked to altered progesterone and allopregnanolone signaling in the hippocampus. nih.gov Low blood concentrations of allopregnanolone have been associated with mood disorders. researchgate.net

In rodent stress models of anxiety and depression, therapeutic interventions can ameliorate behavioral deficits. For example, environmental enrichment has been shown to reduce anxiety-like behavior in rats exposed to chronic stress. oamjms.eu Furthermore, pharmacological agents that target neurosteroid pathways are being investigated. In rodent models, activating the transcription factor PPAR-α, which is repressed by stress, was found to normalize allopregnanolone content and improve depressive-like behavior. researchgate.net

Table 4: Common Animal Models for Studying Mood Disorders

| Behavioral Test / Model | Behavior Assessed | Relevance to Mood Disorders |

| Elevated Plus-Maze (EPM) | Anxiety-like behavior (avoidance of open, exposed areas). | Used to screen for anxiolytic effects of compounds and to study the impact of stress. nih.govoamjms.eu |

| Forced Swim Test (FST) | Behavioral despair (immobility in water). | Used to screen for antidepressant efficacy. jocpr.comnih.gov |

| Tail Suspension Test (TST) | Behavioral despair (immobility when suspended by the tail). | A common screening tool for antidepressant compounds, particularly in mice. jocpr.com |

| Unpredictable Chronic Mild Stress (UCMS) | Induces anhedonia, anxiety, and other depressive-like symptoms. | Models the impact of chronic stress, a key factor in human depression and anxiety. mdpi.comoamjms.eu |

| Sources: jocpr.comnih.govnih.govmdpi.comoamjms.eu |

This compound in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Preclinical research into the therapeutic potential of neurosteroids for neurodegenerative diseases has largely centered on allopregnanolone, the immediate precursor to this compound. Studies in animal models of Alzheimer's disease have shown that allopregnanolone can confer significant neuroprotective and regenerative effects. For instance, in the triple transgenic mouse model of Alzheimer's disease (3xTgAD), which develops both amyloid-beta (Aβ) plaques and tau pathology, allopregnanolone has been demonstrated to promote neurogenesis. nih.govnih.gov Research indicates that it can stimulate the proliferation of neural progenitor cells and enhance the survival of newly formed neurons. nih.gov Furthermore, in these models, allopregnanolone treatment was found to reduce the Aβ burden in key brain regions such as the hippocampus, cortex, and amygdala. nih.gov

While direct investigation into this compound is less common, a significant finding has emerged from human post-mortem brain studies in the context of Parkinson's disease (PD). A study analyzing steroid concentrations in the substantia nigra and prefrontal cortex of PD patients at different disease stages identified altered levels of an this compound isomer. nih.gov Specifically, levels of the allopregnanolone metabolite 3α,5α,20α-hexahydroprogesterone (an isomer of this compound) were found to be higher in the brains of early-stage PD patients compared to controls. nih.gov Conversely, levels of allopregnanolone itself were diminished in late-stage PD compared to early-stage PD. nih.gov This suggests a potential, albeit complex, compensatory or protective role of this compound during the initial phases of Parkinson's disease progression. nih.gov

Table 1: Preclinical Findings for this compound and its Precursor in Neurodegenerative Disease Models

| Compound | Model System | Key Research Finding |

|---|---|---|

| Allopregnanolone (Precursor) | Triple Transgenic Mouse Model of Alzheimer's (3xTgAD) | Promoted neurogenesis in the dentate gyrus. nih.gov |

| Allopregnanolone (Precursor) | Triple Transgenic Mouse Model of Alzheimer's (3xTgAD) | Reduced amyloid-beta (Aβ) pathology and decreased microglia activation. nih.gov |

| This compound isomer (3α,5α,20α-HHP) | Human Post-mortem Brain Tissue (Parkinson's Disease) | Levels were higher in the substantia nigra and prefrontal cortex in early-stage Parkinson's disease compared to controls. nih.gov |

This compound in Stress-Related Disorders Models

In preclinical models of stress-related disorders, such as post-traumatic stress disorder (PTSD), research has primarily investigated the role of allopregnanolone. These studies are critical as this compound is a direct metabolite of allopregnanolone, and its levels are dependent on the synthesis of its precursor. Animal models of PTSD, including the socially isolated mouse, have shown that stress is associated with a downregulation of allopregnanolone biosynthesis in corticolimbic brain regions. nih.gov This reduction in endogenous allopregnanolone is linked to key behavioral deficits observed in these models, such as impaired fear extinction and enhanced contextual fear memory. nih.govfrontiersin.org

The interaction of allopregnanolone with the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, has been explored in rat models. Acute stress is known to increase hypothalamic corticotropin-releasing factor (CRF), which drives the stress response. nih.gov Preclinical studies have demonstrated that allopregnanolone can modulate this system. For example, in male rats subjected to restraint stress or forced swim stress, allopregnanolone was found to decrease the expression of the corticotropin-releasing factor receptor 1 (CRFR1) in the hypothalamus. nih.gov This suggests that the neurosteroid plays a regulatory role in mitigating the HPA axis response to stressors at a receptor level.

Table 2: Preclinical Findings for the Precursor of this compound in Stress-Related Disorder Models

| Compound | Model System | Key Research Finding |

|---|---|---|

| Allopregnanolone (Precursor) | Socially Isolated Mouse Model of PTSD | Decreased biosynthesis in corticolimbic areas was associated with enhanced contextual fear memory and impaired fear extinction. nih.gov |

| Allopregnanolone (Precursor) | Rat Models (Restraint Stress, Forced Swim Stress) | Decreased the expression of hypothalamic corticotropin-releasing factor receptor 1 (CRFR1) following stress exposure in male rats. nih.gov |

This compound in Substance Use Disorder Models

The involvement of the allopregnanolone pathway has been studied in preclinical models of substance use, particularly concerning alcohol. These studies provide insight into the potential role of its metabolite, this compound. Research in rat models of ethanol (B145695) withdrawal has shown that animals become sensitized to the anticonvulsant effects of allopregnanolone during this period. nih.gov Administration of allopregnanolone was found to protect against the increased seizure susceptibility that characterizes ethanol withdrawal. nih.gov

Investigations into the endogenous levels of allopregnanolone during ethanol dependence and withdrawal have yielded complex results. One study in rats found that chronic ethanol consumption led to a decrease in cerebral cortical levels of allopregnanolone in male animals. nih.gov However, during the subsequent withdrawal phase, neither plasma nor cerebral cortical levels of allopregnanolone were significantly different from control levels in either male or female rats. nih.gov This finding suggests that the observed sensitization to allopregnanolone's effects during withdrawal is not simply mediated by a concurrent change in its endogenous brain concentrations but likely involves more complex neuroadaptations. nih.gov

Table 3: Preclinical Findings for the Precursor of this compound in Substance Use Disorder Models

| Compound | Model System | Key Research Finding |

|---|---|---|

| Allopregnanolone (Precursor) | Rat Model of Ethanol Withdrawal | Protected against bicuculline-induced seizures, blocking the increased seizure susceptibility associated with withdrawal. nih.gov |

| Allopregnanolone (Precursor) | Rat Model of Ethanol Dependence | Cerebral cortical levels decreased in dependent male rats. nih.gov |

| Allopregnanolone (Precursor) | Rat Model of Ethanol Withdrawal | Cerebral cortical levels were not significantly altered from control levels during withdrawal in male or female rats. nih.gov |

This compound in Endocrine and Metabolic System Interactions (Preclinical)

The endocrine and metabolic interactions of this compound and its parent compounds are an area of ongoing investigation. A key interaction of its precursor, allopregnanolone, is with the HPA axis. As noted in stress models, allopregnanolone can downregulate the expression of CRFR1 in the hypothalamus, demonstrating a direct modulatory effect on this primary endocrine stress pathway. nih.gov

Beyond the HPA axis, preclinical evidence suggests that 5α-reduced steroids, the class to which this compound belongs, may interact with various nuclear receptors that govern metabolic processes. For example, 5β-pregnanes (isomers of allopregnanes) are known to act as ligands for the Pregnane X Receptor (PXR). researchgate.net PXR is a critical regulator of xenobiotic and endobiotic metabolism, including the breakdown of bile acids and steroids. Furthermore, 5α-reduced metabolites of glucocorticoids have been shown to interact with the glucocorticoid receptor (GR), which plays a central role in regulating glucose metabolism and lipolysis. bioscientifica.com While these metabolites may only weakly activate genes related to metabolism compared to primary glucocorticoids, their ability to bind the GR indicates a potential role in modulating metabolic pathways. bioscientifica.com These findings suggest that this compound could potentially influence endocrine and metabolic homeostasis through its interactions with these critical receptor systems.

Table 4: Preclinical Evidence of Endocrine and Metabolic Interactions for the Allopregnane Steroid Class

| Compound Class / Precursor | System / Receptor | Potential Interaction / Effect |

|---|---|---|

| Allopregnanolone (Precursor) | Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulates the stress response by decreasing the expression of corticotropin-releasing factor receptor 1 (CRFR1). nih.gov |

| 5β-Pregnanes (Isomers) | Pregnane X Receptor (PXR) | Can act as ligands for PXR, a key regulator of metabolic pathways. researchgate.net |

| 5α-Reduced Glucocorticoids (Related Steroids) | Glucocorticoid Receptor (GR) | Bind to the GR, suggesting a role in modulating metabolic gene transcription. bioscientifica.com |

Analytical Methodologies for Allopregnane 3,20 Diol Research

Extraction and Purification Techniques for Allopregnane-3,20-diol from Biological Matrices

The initial and critical step in the analysis of this compound from biological sources such as urine, plasma, or tissue is its isolation and purification. The complexity of these matrices requires robust procedures to remove interfering substances and concentrate the analyte.

A common approach for urinary steroids begins with acid hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, which are the primary forms of steroid excretion. This is typically achieved by boiling the sample with a strong acid like hydrochloric acid (HCl) abcam.com. Following hydrolysis, solvent extraction is employed. For instance, a mixture of hexane (B92381) and acetone (B3395972) can be used to homogenize and extract the free steroid from the sample matrix.

Further purification is often necessary to separate this compound from other steroids and lipids. Column chromatography is a widely used technique. In one method, the extract is dissolved in benzene (B151609) and passed through an alumina (B75360) (Al₂O₃) column. The column is then eluted with solvents of increasing polarity, such as ether and acetone, to separate different steroid fractions abcam.com. For separating non-ketonic steroids like this compound from ketonic steroids, the Girard-T reagent can be utilized. This process involves forming water-soluble hydrazones with ketonic compounds, allowing the non-ketonic fraction to be extracted with a non-hydroxylic solvent like diethyl ether nih.gov.

Table 1: Summary of Extraction and Purification Steps for this compound

| Step | Description | Reagents/Materials | Reference |

|---|---|---|---|

| 1. Conjugate Hydrolysis | To liberate the free steroid from its conjugated form (glucuronides/sulfates) in urine samples. | Hydrochloric Acid (HCl), Heat | abcam.com |

| 2. Solvent Extraction | To transfer the steroid from the aqueous sample to an organic solvent. | Hexane, Acetone | |

| 3. Chromatographic Purification | To separate this compound from other compounds. | Alumina (Al₂O₃) column, Benzene, Ether, Acetone | abcam.com |

| 4. Ketone Removal (Optional) | To specifically remove ketonic steroids from the extract. | Girard-T Reagent, Diethyl Ether | nih.gov |

Quantitative Analysis of this compound

Once extracted and purified, the concentration of this compound is determined using various analytical techniques, with mass spectrometry-based methods being the gold standard for their sensitivity and specificity.

GC-MS is a powerful technique for the quantitative analysis of steroids. Due to their low volatility, steroids like this compound require chemical derivatization prior to GC analysis. This process replaces active hydrogen atoms with less polar functional groups, improving thermal stability and chromatographic behavior. Common derivatizing agents include methoxyamine (MO) and trimethylsilyl-imidazole (TMSI) or heptafluorobutyric acid anhydride (B1165640) (HFBA) ucl.ac.uk.

In the GC system, the derivatized analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound, while the peak area allows for quantification ucl.ac.ukpageplace.de. For accurate quantification, a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is often used to account for sample loss during preparation and analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization thermofisher.com. In this method, the sample extract is separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used for steroids in LC-MS. Tandem mass spectrometry (MS/MS) enhances specificity by using a multiple reaction monitoring (MRM) approach. In MRM, a specific precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process minimizes interference from the biological matrix, allowing for highly accurate quantification thermofisher.com. Research has demonstrated that LC-MS/MS methods can achieve femtomolar sensitivity with excellent reproducibility, with calibration curves showing high linearity (r² > 0.99) thermofisher.com.

Table 2: Example of LC-MS/MS Method Parameters for Progesterone (B1679170) Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | thermofisher.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | thermofisher.com |

| MS/MS Mode | Scheduled Multiple Reaction Monitoring (MRM) | thermofisher.com |

| Derivatization | Not required | thermofisher.com |

| Linearity (r²) | > 0.99 | thermofisher.com |

Immunoassays like RIA and ELISA offer a high-throughput and often cost-effective alternative to mass spectrometry, though they can sometimes be limited by antibody cross-reactivity with structurally similar steroids ucl.ac.uk. These methods are based on the principle of competitive binding.

In a typical competitive ELISA or RIA for a related neurosteroid, allopregnanolone (B1667786), a known quantity of labeled steroid (e.g., enzyme-conjugated or radiolabeled) competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific antibody arborassays.comnih.gov. After an incubation period, the bound and free fractions are separated. The amount of signal (colorimetric for ELISA, radioactive for RIA) is inversely proportional to the concentration of the steroid in the sample thermofisher.comnih.gov. While RIA was historically significant, ELISA has become more common due to its avoidance of radioactive materials. Commercially available ELISA kits for the related compound allopregnanolone can measure concentrations in various biological fluids with sensitivities in the picogram per milliliter (pg/mL) range thermofisher.comarborassays.comnih.gov.

In Vivo Microdialysis for this compound Monitoring

In vivo microdialysis is a powerful technique for monitoring the real-time dynamics of neurochemicals, including neurosteroids, in the extracellular space of specific brain regions in living animals. nih.gov The method involves implanting a small, semi-permeable microdialysis probe into the target tissue. nih.gov The probe is continuously perfused with a physiological solution, and small molecules like this compound diffuse across the membrane into the perfusate according to their concentration gradient. nih.gov The collected dialysate fractions can then be analyzed, typically by a highly sensitive technique like LC-MS/MS, to measure fluctuations in neurosteroid levels in response to stimuli, drugs, or behavioral changes. nih.govpsychogenics.com This approach provides invaluable data on the local synthesis, release, and metabolism of neurosteroids directly at the site of action. nih.gov

Imaging Techniques for this compound Distribution and Receptor Occupancy

Visualizing the distribution of this compound and its engagement with target receptors in the brain is a complex challenge. While direct imaging of the compound itself is not a routine practice, several techniques can provide insights into its localization and target engagement.

Receptor autoradiography is an ex vivo technique used to map the distribution of binding sites for neurosteroids. nih.gov Brain slices are incubated with a radiolabeled ligand that binds to the target receptor (e.g., the GABA-A receptor). By observing where the radioligand accumulates, researchers can identify brain regions rich in these receptors. nih.govbioscientifica.com The displacement of this radioligand by this compound can be used to assess its binding affinity and specificity in different brain areas. nih.gov

In vivo receptor occupancy studies are often performed using Positron Emission Tomography (PET). uzh.ch In this technique, a subject is administered a radiolabeled molecule (a PET ligand) that binds to a specific receptor. uzh.ch The PET scanner detects the radioactive signal, providing a 3D map of receptor density. To measure occupancy by a compound like this compound, a baseline scan is performed, followed by administration of the unlabeled compound and a second PET scan. The reduction in the radioligand's signal indicates the percentage of receptors occupied by the compound. psychogenics.comuzh.ch While specific PET ligands for this compound binding sites are not widely established, ligands for related targets, such as the estrogen receptor or specific glutamate (B1630785) receptors, demonstrate the principle and potential of this approach for neurosteroid research. uzh.chyoutube.com

Future Directions and Emerging Research Avenues for Allopregnane 3,20 Diol

Identification of Novel Allopregnane-3,20-diol Modulators and Analogues

The quest to develop new molecules that can interact with and modulate the activity of this compound is a rapidly advancing frontier. Researchers are actively synthesizing and screening novel analogues to enhance therapeutic properties and to better understand the structural requirements for its biological activity.

One approach involves the creation of water-soluble analogues of related neurosteroids like allopregnanolone (B1667786) to improve their clinical applicability. researchgate.net The synthesis of derivatives with modifications in the C ring of the steroid nucleus is another strategy being explored to probe the structure-activity relationship at the GABA-A receptor. researchgate.net For instance, the introduction of substituents at the 11 and 12 positions of the pregnane (B1235032) backbone has been investigated. researchgate.net Furthermore, the development of aza-steroids, where a nitrogen atom is introduced into the steroid's B-ring, represents an innovative chemical modification aimed at creating novel modulators. researchgate.net

The design of these new compounds is often guided by the emerging pharmacophore for neurosteroids, which considers the geometry of the A/B ring junction. researchgate.net Both planar (5α) and kinked (5β) steroid scaffolds are known to be active, providing a template for the design of new analogues. researchgate.net The goal of this research is not only to create more effective therapeutic agents but also to develop molecular probes that can be used to further investigate the binding sites and mechanisms of action of this compound and related neurosteroids.

Advancements in Understanding this compound Signaling Networks

Recent research has begun to shed light on the intricate signaling networks through which this compound and its precursor, allopregnanolone, exert their effects. A key area of investigation is the interplay between neurosteroid signaling and other major cellular pathways.

One significant emerging concept is the connection between peroxisome proliferator-activated receptor alpha (PPAR-α) signaling and allopregnanolone levels. researchgate.net PPAR-α is a transcription factor that plays a crucial role in regulating metabolism and inflammation. researchgate.net Studies suggest that mood disorders and inflammatory conditions are often associated with both low levels of allopregnanolone and impaired PPAR-α function. researchgate.net Intriguingly, activation of PPAR-α has been shown to normalize allopregnanolone levels in animal models of depression. researchgate.net This suggests a potential signaling cascade where PPAR-α activation could influence the synthesis or metabolism of allopregnanolone, thereby impacting mood and inflammation. researchgate.net

Furthermore, both PPAR-α and allopregnanolone are known to exert anti-inflammatory effects by inhibiting the toll-like receptor-4-NFkB pathway, a key inflammatory signaling cascade in immune cells, neurons, and glia. researchgate.net This convergence on a common anti-inflammatory pathway highlights the potential for complex crosstalk between these two signaling systems. The gut-brain axis is another critical component of this network, with the gut microbiome potentially influencing central allopregnanolone levels through the regulation of PPAR-α in the colon. researchgate.net

Integration of Multi-Omics Approaches in this compound Research

The advent of multi-omics technologies is set to revolutionize our understanding of this compound by providing a holistic view of its biological impact. thermofisher.comresearchgate.net This approach integrates data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the molecular changes induced by this neurosteroid. thermofisher.commdpi.comfrontlinegenomics.com

By combining these datasets, researchers can move beyond studying isolated pathways and begin to uncover the upstream causes and downstream consequences of this compound activity. thermofisher.com For example, transcriptomics can reveal which genes are actively expressed in response to this compound, while proteomics can identify the resulting changes in protein levels and post-translational modifications. mdpi.com Metabolomics, in turn, can provide insights into the downstream effects on cellular metabolism. frontlinegenomics.com

This integrated approach is particularly valuable for identifying potential biomarkers and novel therapeutic targets. thermofisher.comresearchgate.net For instance, a multi-omics study could identify a specific set of genes, proteins, and metabolites that are consistently altered in response to this compound treatment in a particular disease model. This molecular signature could then be used to monitor treatment efficacy or to identify individuals who are most likely to respond to therapy. The application of multi-omics is still in its early stages in neurosteroid research but holds immense promise for elucidating the complex biological roles of this compound. thermofisher.comresearchgate.net

Development of Advanced Preclinical Models for this compound Studies

To better understand the physiological and therapeutic effects of this compound, researchers are developing and utilizing more sophisticated preclinical models. These models aim to more accurately recapitulate the complexities of human conditions where this neurosteroid may play a role.

In the context of brain injury, for example, researchers have used in vitro models of glutamate-induced excitotoxicity in primary neuronal cell cultures to screen the neuroprotective effects of allopregnanolone analogues. researchgate.net Animal models of traumatic brain injury (TBI) are also employed to evaluate the efficacy of these compounds in reducing cerebral edema. researchgate.net

For studying the role of neurosteroids in mood disorders, rodent stress models of anxiety and depression are valuable tools. researchgate.net These models allow researchers to investigate how stress impacts allopregnanolone levels and to test the therapeutic potential of compounds that modulate neurosteroid signaling. researchgate.net

Furthermore, the development of models that allow for the study of specific metabolic pathways is crucial. For instance, understanding the conversion of progesterone (B1679170) to its various metabolites, including this compound, is essential for elucidating its biological functions. nih.gov The use of lymphatic endothelial cells (LECs) in culture has provided insights into the metabolism of progesterone and the expression of enzymes like 17β-hydroxysteroid dehydrogenase 2 (HSD17B2), which is involved in steroid metabolism. nih.gov These advanced preclinical models are indispensable for translating basic research findings into potential clinical applications for this compound and its analogues.

Unexplored Physiological and Pathophysiological Roles of this compound

While much of the research on this compound has focused on its neuroactive properties, there are still many unexplored areas regarding its physiological and pathophysiological roles.

One emerging area of interest is its potential role in pain modulation. Preclinical studies have suggested that its precursor, allopregnanolone, has analgesic properties. researchgate.net A study in veterans found an inverse association between serum allopregnanolone levels and self-reported pain symptoms, particularly muscle soreness and chest pain, suggesting that allopregnanolone may function as an endogenous analgesic. researchgate.net Further research is needed to determine if this compound shares these properties and to elucidate the underlying mechanisms.

The role of this compound in the context of the gut-brain axis and its influence on both behavior and inflammation is another area ripe for investigation. researchgate.net The interplay between gut microbiota, PPAR-α signaling, and central neurosteroid levels suggests a complex regulatory network that could be implicated in a variety of disorders, from mood and anxiety disorders to metabolic and inflammatory conditions. researchgate.net

Additionally, the specific functions of different stereoisomers of this compound remain to be fully characterized. While the 3α, 20α-diol is a known metabolite, the biological activities of other isomers are less understood. jneurosci.org Exploring the unique physiological effects of these different forms could reveal novel biological functions and therapeutic targets. The continued investigation into these unexplored areas will undoubtedly expand our understanding of the significance of this compound in human health and disease.

Q & A

Q. Q1. What are the primary synthetic pathways for producing Allopregnane-3,20-diol, and how do experimental conditions influence stereoisomer formation?

Answer: this compound is synthesized via enzymatic or chemical reduction of progesterone derivatives. A key route involves the stereoselective reduction of pregn-4-ene-3,20-dione (progesterone) using NADPH-dependent enzymes (e.g., 5α-reductases) or catalytic hydrogenation. Evidence shows that reaction conditions (e.g., solvent polarity, catalyst type, and temperature) critically influence stereoisomer outcomes. For example, using chiral catalysts or specific enzymes can favor the formation of 3α,20α-diol over 3β,20β-diol . Liquid chromatography (LC) coupled with nuclear magnetic resonance (NMR) is recommended to verify stereochemical purity .

Q. Q2. What analytical methodologies are most reliable for quantifying this compound in biological matrices, and what are their limitations?

Answer: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. However, matrix effects (e.g., phospholipid interference in plasma) require solid-phase extraction (SPE) or derivatization steps to improve accuracy . Radioimmunoassay (RIA) and ELISA kits are alternatives but may cross-react with structurally similar neurosteroids (e.g., allopregnanolone). Validating antibody specificity and including internal standards (e.g., deuterated analogs) are critical for minimizing false positives .

Q. Q3. How should researchers handle safety and stability concerns during experimental workflows involving this compound?

Answer: The compound is stable in inert atmospheres but degrades under UV light or acidic conditions. Use amber glassware and store at –20°C under nitrogen. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential endocrine-disrupting effects. Waste must be neutralized with alkaline solutions before disposal .

Advanced Research Questions

Q. Q4. How does this compound interact with neurosteroid receptors, and what methodological approaches can elucidate its modulatory effects?